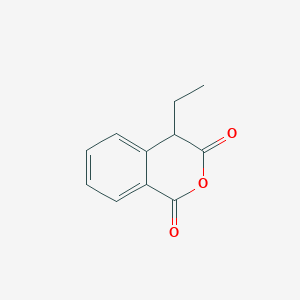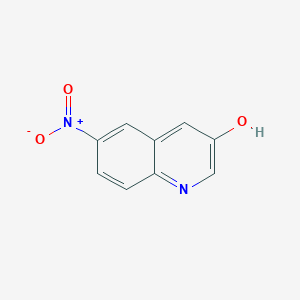
2,4-Dimethylquinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylquinoline-5,8-dione is an organic compound with the chemical formula C11H9NO2 It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylquinoline-5,8-dione can be synthesized through several methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. This reaction is typically carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Another method involves the treatment of anthranil with 1,3-diphenyl-propane-1,3-dione, resulting in quinoline cyclization to produce 2-Phenyl-3-benzoylquinoline .
Industrial Production Methods
Industrial production methods for this compound often involve the use of scalable and efficient synthetic routes. For example, the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere at room temperature using anhydrous acetonitrile as a solvent is a viable industrial method .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline-based structures.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Scientific Research Applications
2,4-Dimethylquinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in developing new drugs.
Mechanism of Action
The mechanism of action of 2,4-Dimethylquinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting cellular processes. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair . This inhibition can lead to the disruption of cellular functions and has potential therapeutic applications in treating diseases such as cancer.
Comparison with Similar Compounds
2,4-Dimethylquinoline-5,8-dione can be compared with other similar compounds, such as:
2,4-Diphenylquinoline: This compound has phenyl groups attached to the quinoline ring, which can enhance its chemical stability and biological activity.
2,3-Dimethylquinoxaline: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
6-Amino-2,3-dimethylquinoline-5,8-dione:
Properties
CAS No. |
52824-08-5 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,4-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO2/c1-6-5-7(2)12-11-9(14)4-3-8(13)10(6)11/h3-5H,1-2H3 |
InChI Key |
GWHILZONOPRFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)C=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)

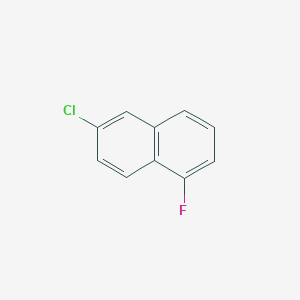


![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)

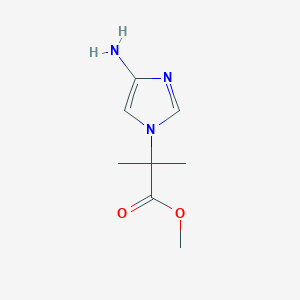

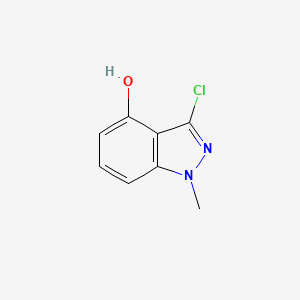
![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)

